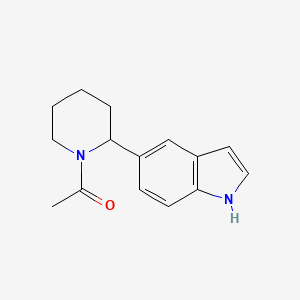
4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two amino groups at positions 2 and 6, a trifluoromethyl group at position 5, and a carbonyl group at position 4 within the quinazoline ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diaminobenzonitrile and trifluoroacetic anhydride.
Formation of Intermediate: The reaction between 2,6-diaminobenzonitrile and trifluoroacetic anhydride under controlled conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring structure.
Final Product:
Industrial Production Methods
Industrial production of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a variety of functionalized quinazoline derivatives.
Aplicaciones Científicas De Investigación
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-Trifluoromethylquinazolin-4(1H)-one: Lacks the amino groups, affecting its reactivity and biological activity.
2,6-Diamino-4(1H)-quinazolinone: Lacks the trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct electronic and steric effects. These features enhance its reactivity and make it a valuable compound for various scientific applications.
Propiedades
Número CAS |
133116-87-7 |
|---|---|
Fórmula molecular |
C9H7F3N4O |
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
2,6-diamino-5-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3(13)1-2-4-5(6)7(17)16-8(14)15-4/h1-2H,13H2,(H3,14,15,16,17) |
Clave InChI |
LSSQJZRSDOVPKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1N)C(F)(F)F)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)

![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
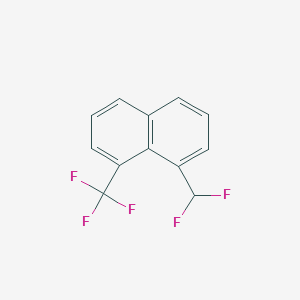
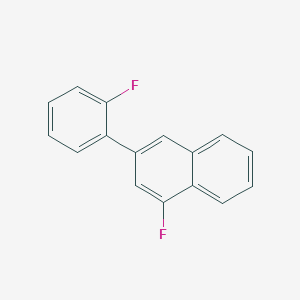

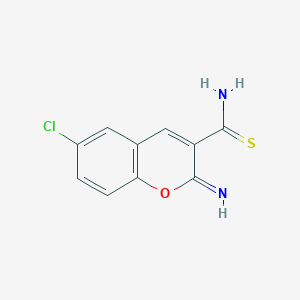

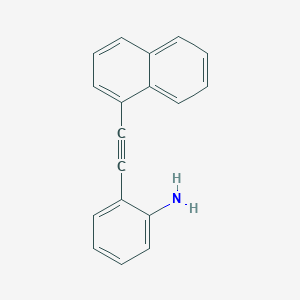
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)

